![molecular formula C15H13F3N2O B2792000 N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide CAS No. 2411312-13-3](/img/structure/B2792000.png)
N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide, also known as TFM-C, is a synthetic compound that has been widely used in scientific research. It belongs to the class of alkynyl amides and is known for its unique properties such as its ability to bind selectively to certain proteins and enzymes.
Mecanismo De Acción
N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide binds selectively to certain proteins and enzymes due to its unique chemical structure. It contains a trifluoromethyl group which is known to enhance the binding affinity of the compound to its target. This compound also contains a cyano group which allows it to form covalent bonds with its target protein or enzyme. The binding of this compound to its target results in a change in the conformation of the protein or enzyme, which can lead to altered activity or function.
Biochemical and Physiological Effects
The binding of this compound to its target protein or enzyme can result in various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes such as caspases, which are involved in apoptosis. This compound has also been shown to modulate the activity of certain ion channels, which can affect cellular excitability and neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it useful for studying intracellular processes. This compound is also highly selective for its target protein or enzyme, which allows for specific modulation of activity. However, this compound also has some limitations. Its covalent binding to its target can result in irreversible effects, which may limit its use in certain experiments. Additionally, this compound may not be suitable for use in vivo due to its potential toxicity.
Direcciones Futuras
There are several future directions for the use of N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide in scientific research. One direction is the development of new derivatives of this compound with improved properties such as increased selectivity or decreased toxicity. Another direction is the use of this compound in the study of disease-related proteins and enzymes, which may lead to the development of new therapeutics. Additionally, this compound may be useful in the study of cellular signaling pathways and the regulation of gene expression.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It is commonly used as a tool for studying protein-protein interactions, enzyme activity, and receptor binding. This compound binds selectively to certain proteins and enzymes due to its unique chemical structure, which can result in various biochemical and physiological effects. While this compound has several advantages for use in lab experiments, it also has some limitations. There are several future directions for the use of this compound in scientific research, which may lead to new discoveries and advancements in various fields.
Métodos De Síntesis
N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-(trifluoromethyl)benzyl bromide with N-(1-cyanoethyl)but-2-ynamide in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide has been used extensively in scientific research due to its unique properties. It is commonly used as a tool for studying protein-protein interactions, enzyme activity, and receptor binding. This compound is also used as a fluorescent probe for detecting the presence of certain proteins in cells and tissues. It has been used in various fields such as biochemistry, pharmacology, and neuroscience.
Propiedades
IUPAC Name |
N-(1-cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-3-5-14(21)20(11(2)9-19)10-12-6-4-7-13(8-12)15(16,17)18/h4,6-8,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSHVRIGFGAHROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1=CC(=CC=C1)C(F)(F)F)C(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

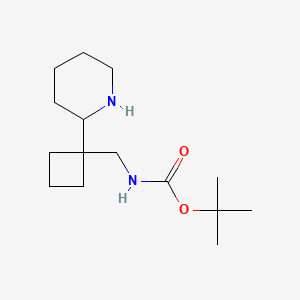

![ethyl 2-(4-(tert-butyl)benzamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2791919.png)
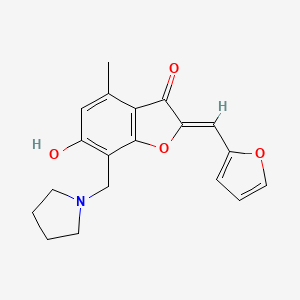
![N-(4-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2791921.png)
![N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2791922.png)
![(4-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2791923.png)
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2791931.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2791932.png)
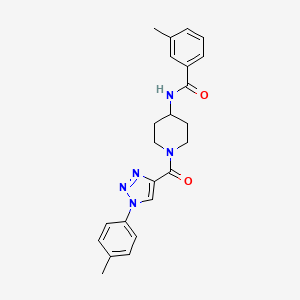
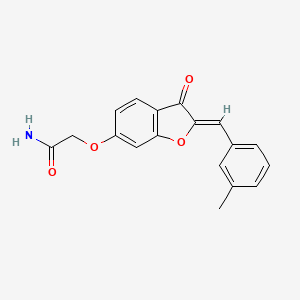
![N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2791935.png)
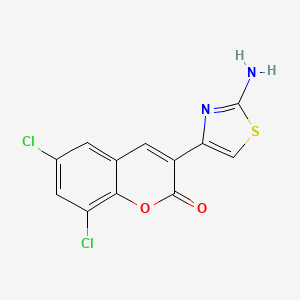
![(5-methyl-1,3,4-oxadiazol-2-yl)methyl 1-[(4-methylphenyl)sulfonyl]-1H-indol-4-yl ether](/img/structure/B2791938.png)